

5,7-Dimethylindolin-2-one CAS number and structure

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Compound of Interest

Compound Name: 5,7-Dimethylindolin-2-one

Cat. No.: B1604500

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Chemical Identity and Physicochemical Properties

5,7-Dimethylindolin-2-one, also known by its IUPAC name 5,7-dimethyl-1,3-dihydroindol-2-one, is a derivative of indolin-2-one (oxindole).[1] The core structure consists of a fused bicyclic system where a benzene ring is joined to a pyrrolidone ring.[2][3] The strategic placement of two methyl groups at the 5 and 7 positions of the aromatic ring significantly influences its electronic properties and steric profile, which in turn can modulate its binding affinity and selectivity for biological targets.

Table 1: Core Identifiers and Physicochemical Properties of **5,7-Dimethylindolin-2-one**

Identifier	Value	Source(s)
CAS Number	91131-86-1	[1][4]
IUPAC Name	5,7-dimethyl-1,3-dihydroindol-2-one	[1]
Molecular Formula	C ₁₀ H ₁₁ NO	[1]
Molecular Weight	161.20 g/mol	[1]
Canonical SMILES	<chem>CC1=CC(=C2C(=C1)CC(=O)N2)C</chem>	N/A
Topological Polar Surface Area	29.1 Å ²	[3]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[3]

Note: Some properties are based on the parent oxindole structure or computed values, providing a reliable estimate for the target compound.

Molecular Structure and Spectroscopic Profile

The foundational structure is the oxindole core, which is planar. The C3 position is a methylene group, and the lactam (amide within a ring) functionality is a key feature, conferring specific chemical reactivity and hydrogen bonding capabilities.

Caption: Chemical structure of **5,7-Dimethylindolin-2-one**.

Spectroscopic Characterization (Anticipated)

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, a singlet for the C3 methylene protons, singlets for the two methyl groups at C5 and C7, and a broad singlet for the lactam N-H proton.
- ¹³C NMR: The carbon spectrum will feature a characteristic signal for the lactam carbonyl carbon (C2) around 170-180 ppm, signals for the aromatic carbons (with quaternary carbons

C5 and C7 showing distinct shifts due to methyl substitution), and a signal for the C3 methylene carbon.

- IR Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the lactam carbonyl (approx. $1700\text{-}1680\text{ cm}^{-1}$) and N-H stretching vibrations around $3400\text{-}3200\text{ cm}^{-1}$.^[5]

Synthesis and Reactivity

The synthesis of indolin-2-one derivatives often involves cyclization strategies starting from appropriately substituted anilines. For **5,7-Dimethylindolin-2-one**, a reliable approach is the cyclization of a derivative of 2,4-dimethylaniline.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a multi-step process designed to build the heterocyclic ring onto the substituted aniline precursor. The choice of reagents and conditions is critical to ensure high yield and purity, avoiding unwanted side reactions.

Caption: Generalized workflow for the synthesis of **5,7-Dimethylindolin-2-one**.

Chemical Reactivity

The indolin-2-one scaffold is reactive at several positions:

- N-1 Position: The lactam nitrogen can be alkylated or acylated under basic conditions.
- C-3 Position: The methylene group at C3 is flanked by a carbonyl and an aromatic ring, making its protons acidic. This allows for condensation reactions with aldehydes and ketones, a common strategy for elaborating the core structure to create compounds like Sunitinib analogs.^{[6][7]}
- Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the directing effects influenced by the activating methyl groups and the deactivating lactam portion.

Applications in Research and Drug Development

The indolin-2-one core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.^[8] Its derivatives have shown significant potential as anti-proliferative, anti-inflammatory, and antimicrobial agents.^{[2][9]}

- **Kinase Inhibition:** Many successful drugs, such as Sunitinib (an anti-cancer agent), are based on the indolin-2-one skeleton.^[8] The structure acts as a hinge-binding motif for various protein kinases. The methyl groups at the 5 and 7 positions can enhance potency or selectivity by occupying specific hydrophobic pockets within the ATP-binding site of target kinases.
- **Anti-inflammatory Agents:** Indoline-based compounds have been developed as dual inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways.^{[10][11]}
- **Lead Compound for Discovery:** The structural simplicity and synthetic tractability of **5,7-Dimethylindolin-2-one** make it an excellent starting point for generating libraries of more complex molecules for high-throughput screening and lead optimization in drug discovery campaigns.^[12]

Experimental Protocol: Synthesis of 5,7-Dimethylindolin-2-one

This protocol describes a robust method for the laboratory-scale synthesis of the title compound via intramolecular Friedel-Crafts cyclization.

Objective: To synthesize **5,7-Dimethylindolin-2-one** from 2,4-dimethylaniline.

Materials:

- 2,4-Dimethylaniline
- Chloroacetyl chloride
- Aluminum chloride (AlCl₃), anhydrous
- Sodium bicarbonate (NaHCO₃)

- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Hexanes
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl), concentrated

Step 1: Synthesis of 2-chloro-N-(2,4-dimethylphenyl)acetamide

- In a three-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere, dissolve 2,4-dimethylaniline (1.0 eq) and sodium bicarbonate (1.5 eq) in dichloromethane (DCM).
- Cool the mixture to 0 °C in an ice bath.
- Add chloroacetyl chloride (1.1 eq) dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with saturated NaHCO_3 solution and then brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

- In a dry flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl_3) (3.0 eq).

- Add the crude 2-chloro-N-(2,4-dimethylphenyl)acetamide from Step 1 to the AlCl_3 at room temperature.
- Heat the mixture to 130-140 °C and stir for 2-3 hours. The mixture will become a molten slurry.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice containing concentrated HCl.
- A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
- The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure **5,7-Dimethylindolin-2-one**.

Step 3: Characterization

- Obtain the melting point of the purified product.
- Characterize the final compound using ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety and Handling

While specific toxicology data for **5,7-Dimethylindolin-2-one** is not widely available, compounds of this class should be handled with standard laboratory precautions. Based on related structures, it may cause skin and eye irritation.^[5]

- Always work in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.

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